1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-3-1-11(2-4-12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGUWYRSUBGVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidin-3-yl and 4-chlorobenzoyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of chloroform as a solvent and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidin-3-yl and 4-chlorobenzoyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like NaBH₄, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to varied biological activities.
Azetidin-2-one derivatives: These compounds feature a similar azetidine ring but with different functional groups, affecting their reactivity and applications.
Uniqueness
1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with an azetidine moiety and a chlorobenzoyl group. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation .
Biological Activity Overview
The compound exhibits several biological activities, which can be summarized as follows:
- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
In Vitro Studies
Recent investigations have focused on the compound's effects on cancer cells. For instance, studies have reported that it significantly reduces the viability of HeLa (cervical cancer) cells and SGC-7901 (gastric cancer) cells at micromolar concentrations .
Case Studies
A notable case study involved the evaluation of the compound's effects on RAW264.7 macrophages, where it exhibited anti-inflammatory properties by reducing nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of azetidine precursors and subsequent coupling with pyrrolidine-2,5-dione derivatives. Key steps include:
- Azetidine ring formation : Cyclization of amino alcohols or halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C) .
- Coupling reactions : Use of coupling agents like EDCI/HOBt to attach the 4-chlorobenzoyl group to the azetidine ring. Solvent choice (e.g., THF or DCM) and inert atmospheres (N₂/Ar) prevent hydrolysis/oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorobenzoyl protons at ~7.4–7.6 ppm, azetidine methylene protons at ~3.2–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₄ClN₂O₃: 329.0695) .
- X-ray crystallography : Resolve bond angles and stereochemistry, particularly for the azetidine-pyrrolidine junction .
Q. What stability considerations are critical for handling this compound during experiments?
- Methodological Answer :
- pH sensitivity : Degradation observed at extremes (pH < 2 or >10); use buffered solutions (pH 6–8) for biological assays .
- Thermal stability : Avoid prolonged heating above 80°C; store at –20°C under inert gas to prevent decomposition .
- Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the chlorobenzoyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like GABA receptors .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify the azetidine methyl group or pyrrolidine dione moiety (e.g., introduce electron-withdrawing substituents) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with enzymatic active sites (e.g., kinases or proteases) .
- Pharmacophore mapping : Identify critical functional groups (e.g., 4-chlorobenzoyl’s role in hydrophobic interactions) using QSAR software .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratios) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for cyclization steps, reducing side products .
- In-line analytics : Use HPLC-MS to monitor intermediates in real time and adjust conditions dynamically .
Q. What advanced techniques are recommended for analyzing degradation products under stress conditions?
- Methodological Answer :
- LC-QTOF-MS : Identify degradants (e.g., hydrolyzed dione or dechlorinated byproducts) with high mass accuracy .
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions (ICH Q1B guidelines) .
- Isotopic labeling : Use ¹⁴C-labeled analogs to track degradation pathways via radiometric detection .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?
- Methodological Answer :
- Solubility profiling : Compare results across solvents (DMSO vs. PBS) using nephelometry versus HPLC quantification .
- Permeability assays : Perform parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to reconcile discrepancies .
- Crystallinity analysis : Use powder XRD to assess polymorphic forms impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
